molecular formula C7H13O6P B12600489 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate CAS No. 916906-10-0

1-(Dimethoxyphosphoryl)ethenyl methoxyacetate

Cat. No.: B12600489
CAS No.: 916906-10-0
M. Wt: 224.15 g/mol
InChI Key: MTYCJVKETLZKGC-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphoryl)ethenyl methoxyacetate is an organic compound with the molecular formula C6H13O6P. It is characterized by the presence of a dimethoxyphosphoryl group attached to an ethenyl methoxyacetate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate typically involves the reaction of dimethyl phosphite with an appropriate alkene under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the dimethyl phosphite, followed by the addition of the alkene to form the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale chemical processes that optimize yield and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxyphosphoryl)ethenyl methoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphonate esters, reduced alkyl derivatives, and substituted phosphonate compounds .

Scientific Research Applications

1-(Dimethoxyphosphoryl)ethenyl methoxyacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl methoxyacetate involves its interaction with various molecular targets. The dimethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include phosphorylation and dephosphorylation reactions, which are critical in many biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

916906-10-0

Molecular Formula

C7H13O6P

Molecular Weight

224.15 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl 2-methoxyacetate

InChI

InChI=1S/C7H13O6P/c1-6(13-7(8)5-10-2)14(9,11-3)12-4/h1,5H2,2-4H3

InChI Key

MTYCJVKETLZKGC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)OC(=C)P(=O)(OC)OC

Origin of Product

United States

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